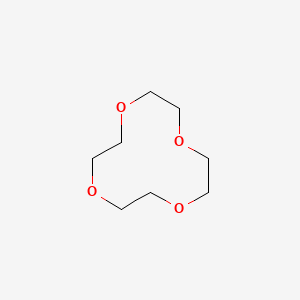

1,4,7,10-Tetraoxacyclododecane

Descripción general

Descripción

1,4,7,10-Tetraoxacyclododecane, also known as 12-Crown-4, is a crown ether with the formula C8H16O4 . It is used as a starting material to produce macrocyclic polyamine metal-complexing agents . It has been used for radiolabeling of carbon nanotube bioconjugates by chelating 64 Cu radioisotope .

Synthesis Analysis

The synthesis of this compound involves several steps . It reacts regioselectively in acid solution with several chloroformates to give 1,7-diprotected derivatives which could be alkylated and deprotected to afford 1,7-disubstituted 1,4,7,10-tetraazacyclododecanes . Another method involves using easily available diphenylsulfonium triflate as a key annulation reagent .Molecular Structure Analysis

The molecular structure of this compound has been analyzed through X-ray crystallographic analysis . The central Gd(III) ion is ten-fold coordinated by four O atoms from the this compound crown ether ligand, and six oxygen atoms from three bidentate coordinating nitrate groups .Chemical Reactions Analysis

This compound has been found to dissolve sodium, forming stable and highly concentrated blue metal anion solutions in the presence of added lithium chloride . It has also been used to complex a variety of metal ions, which has driven research into the chemistry of DOTA and the modification of the substituent pendant arms of this macrocycle to create functional, targeted, and dual-modal imaging agents .Physical And Chemical Properties Analysis

Sodium was found to dissolve in this compound forming stable and highly concentrated blue metal anion solutions in the presence of added lithium chloride, while potassium, rubidium, and caesium form metastable blue solutions .Aplicaciones Científicas De Investigación

Diagnóstico por imágenes

DOTA se utiliza ampliamente con la serie de metales lantánidos en el diagnóstico por imágenes. Ha tenido un impacto significativo en el campo durante los últimos veinticinco años. Por ejemplo:

Marcado radiactivo

DOTA sirve como un agente complejante macrocíclico para fines de marcado radiactivo. Se ha utilizado específicamente para el marcado radiactivo de bioconjugados de nanotubos de carbono mediante la quelación del radioisótopo 64 Cu, que es crucial en la medicina nuclear y las aplicaciones de diagnóstico .

Cristalografía

El compuesto ha estado involucrado en estudios cristalográficos para comprender su estructura y propiedades. Por ejemplo, se han obtenido y analizado cristales de bloque incoloros de DOTA con gadolinio para obtener información sobre su composición estructural .

Investigación antimicrobiana

Se ha llevado a cabo la investigación sobre las propiedades antimicrobianas de los complejos DOTA. Estos estudios incluyen análisis cristalográficos detallados y pruebas antimicrobianas para evaluar la eficacia de los compuestos derivados de DOTA contra varios patógenos .

Mecanismo De Acción

Target of Action

1,4,7,10-Tetraoxacyclododecane, also known as 12-Crown-4 , is a crown ether with the formula C8H16O4 . It is a cyclic tetramer of ethylene oxide which is specific for the lithium cation .

Mode of Action

12-Crown-4 complexes with alkali metal cations . The cavity diameter of 1.2-1.5 Å gives it a high selectivity towards the lithium cation (ionic diameter 1.36 Å) . Sodium was found to dissolve in this compound forming stable and highly concentrated blue metal anion solutions in the presence of added lithium chloride .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, its ability to form complexes with lithium ions suggests that its efficacy may be influenced by the presence of lithium in the environment.

Safety and Hazards

Direcciones Futuras

The primary use of 1,4,7,10-Tetraoxacyclododecane has been with the lanthanide series of metals, gadolinium for MRI, europium and terbium for fluorescence, and neodymium for near infra-red imaging . The ease with which it can be conjugated to peptides has given rise to targeted imaging agents seen in the PET, SPECT, and radiotherapy fields . This suggests that future research may continue to explore its use in diagnostic imaging and other medical applications.

Propiedades

IUPAC Name |

1,4,7,10-tetraoxacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQZRZQVBFHBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059780 | |

| Record name | 1,4,7,10-Tetraoxacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

294-93-9 | |

| Record name | 12-Crown-4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10-Tetraoxacyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000294939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7,10-Tetraoxacyclododecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4,7,10-Tetraoxacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10-tetraoxacyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7,10-TETRAOXACYCLODODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6069P2C2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

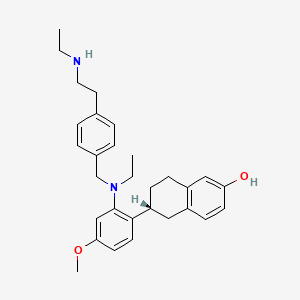

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B1663843.png)